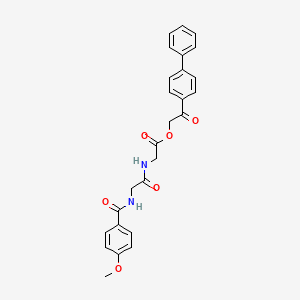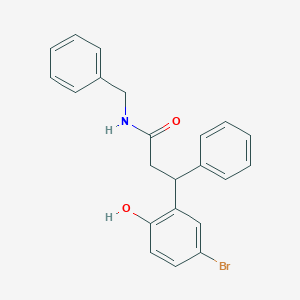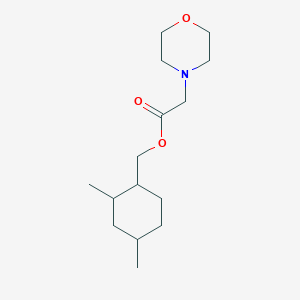
2-(4-biphenylyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate
Vue d'ensemble
Description
This compound belongs to a class of organic chemicals that feature intricate molecular architectures, enabling a wide range of chemical reactions and interactions. The presence of biphenyl, methoxybenzoyl, and glycylglycinate moieties suggests a compound with potential relevance in fields like materials science, pharmacology, and chemical synthesis.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, including the formation of intermediates such as hydrazones or oxadiazoles. Taha et al. (2014) explored the synthesis of 4-methoxybenzoylhydrazones, which, although not the same, share structural motifs with the compound of interest, highlighting techniques potentially relevant for its synthesis (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using spectroscopic methods and computational chemistry approaches. Arslan and Algül (2007) conducted ab initio and DFT studies on benzo[d]thiazole derivatives to investigate their molecular structure, suggesting similar analytical techniques could be applied to our compound of interest (Arslan & Algül, 2007).
Chemical Reactions and Properties
The compound's functionality suggests a range of possible chemical reactions. For instance, the presence of an ester group might allow for hydrolysis, while the biphenyl and methoxybenzoyl segments could participate in electrophilic aromatic substitution reactions. Shestopalov et al. (2003) demonstrated the synthesis and reactivity of substituted benzo[b]pyrans, which could serve as a model for understanding the reactivity of complex organic molecules like the one (Shestopalov et al., 2003).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on the compound might not be readily available, the study of similar compounds can offer insights. For example, the analysis of mesogenic materials by Abboud et al. (2017) provides an approach to investigating the liquid crystalline properties of organic compounds (Abboud et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, can be deduced from the functional groups present in the molecule. Research on the synthesis and reaction of amino acid derivatives, as explored by Sikorski et al. (1987), may offer relevant insights into the behavior of similar compounds (Sikorski et al., 1987).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of compounds structurally related to 2-(4-biphenylyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate have been widely explored. For instance, Sakakibara et al. (1965) demonstrated the synthesis of highly potent oxytocin by step-wise elongation methods, highlighting the importance of specific protecting groups in peptide synthesis, which could be relevant for the synthesis processes involving 2-(4-biphenylyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate (Sakakibara et al., 1965).
Molecular Structure and Liquid Crystalline Properties
Research into the molecular structure and properties of related mesogenic materials has been conducted. Abboud et al. (2017) synthesized new homologous series bearing the 1,3,4-oxadiazole ring, elucidating their liquid crystalline properties and thermal stability. This work suggests the potential for investigating the liquid crystalline behavior of 2-(4-biphenylyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate and its derivatives, especially considering the impact of polar groups and heterocyclic rings on mesomorphic properties (Abboud et al., 2017).
Glycosylation and Chemical Synthesis
Kristensen et al. (2016) described the use of β-ortho-methoxybenzoate as a shelf stable and practical C-1 nucleofuge for catalytic chemical glycosylation, indicating the utility of ortho-methoxybenzoate derivatives in synthetic organic chemistry. This suggests potential applications of 2-(4-biphenylyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate in the synthesis of complex biological molecules, leveraging its chemical structure for selective glycosylation reactions (Kristensen et al., 2016).
Antiglycation Activity
Taha et al. (2014) synthesized a series of 4-methoxybenzoylhydrazones and evaluated their antiglycation activity, demonstrating the potential therapeutic applications of methoxybenzoyl derivatives in inhibiting protein glycation, a process involved in diabetic complications. This indicates the relevance of investigating the biological activities of 2-(4-biphenylyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate and its potential in developing treatments for conditions related to protein glycation (Taha et al., 2014).
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-33-22-13-11-21(12-14-22)26(32)28-15-24(30)27-16-25(31)34-17-23(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14H,15-17H2,1H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWFNPBNBUTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4007149.png)
![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)
![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)
![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)
